molecular formula C8H9BrN2O2 B7939189 Methyl (3-amino-4-bromophenyl)carbamate

Methyl (3-amino-4-bromophenyl)carbamate

Cat. No.: B7939189
M. Wt: 245.07 g/mol
InChI Key: CUJZAGNIPMKYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3-amino-4-bromophenyl)carbamate is a carbamate derivative featuring a brominated aromatic ring substituted with an amino group. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility. This compound’s structure includes a methyl carbamate group (-O(CO)NHCH₃) attached to a 3-amino-4-bromophenyl moiety, which confers unique reactivity and physicochemical properties.

Properties

IUPAC Name

methyl N-(3-amino-4-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJZAGNIPMKYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-amino-4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-bromophenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
Methyl (3-amino-4-bromophenyl)carbamate N/A C₈H₈BrN₂O₂ Amino, bromo, methyl carbamate Bromophenyl core with amino substitution
tert-Butyl (3-amino-4-bromophenyl)carbamate 885270-70-2 C₁₁H₁₅BrN₂O₂ Amino, bromo, tert-butyl carbamate tert-Butyl group enhances lipophilicity
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 C₈H₈NO₃ Hydroxyl, methyl carbamate Hydroxyl group increases polarity
Carbendazim 10605-21-7 C₉H₉N₃O₂ Benzimidazole, methyl carbamate Heterocyclic benzimidazole core
Key Observations:
  • Hydroxyl vs. Amino/Bromo: Methyl (3-hydroxyphenyl)-carbamate (13683-89-1) lacks bromine and amino groups, resulting in higher polarity and distinct reactivity (e.g., hydrogen bonding via -OH) .
  • Carbendazim : This fungicide contains a benzimidazole ring, enhancing hydrolytic stability and environmental persistence compared to simpler aryl carbamates .

Physicochemical Properties

Available data from the evidence highlights:

Property This compound tert-Butyl Analog Methyl (3-hydroxyphenyl)-carbamate Carbendazim
Molecular Weight ~245 g/mol ~295 g/mol ~167 g/mol ~191 g/mol
Polarity Moderate (bromo reduces polarity) Low (tert-butyl) High (hydroxyl) Moderate (heterocycle)
Environmental Persistence Likely moderate (Br may slow degradation) Data unavailable Data unavailable High (stable in water)
Toxicity Unknown Unknown Requires protective gloves/respirators Very toxic to aquatic life
Notes:
  • Carbendazim’s benzimidazole ring contributes to its hydrolytic stability and agricultural utility, whereas simpler carbamates may degrade faster .

Biological Activity

Methyl (3-amino-4-bromophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and halogen bonding. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom enhances the compound's reactivity and specificity towards certain targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various pathogens.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as an antibacterial agent.
  • Anticancer Studies :
    • In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of 10-20 µM, suggesting moderate potency compared to established chemotherapeutics.
  • Mechanistic Insights :
    • Research involving enzyme assays revealed that this compound inhibits specific kinases implicated in cancer progression. The inhibition was dose-dependent, with notable effects observed at concentrations as low as 5 µM .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive & Gram-negative bacteria
AnticancerInhibition of cell proliferation in breast/lung cancer cells
Anti-inflammatoryReduced cytokine levels in vitro

Table 2: Inhibition Potency

CompoundIC50 (µM)Target
This compound10-20Cancer cell lines
Standard Chemotherapeutic Agent5-15Cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.